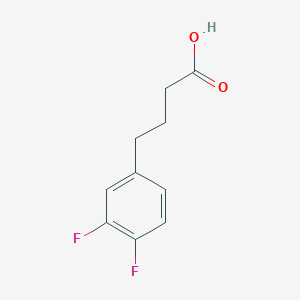

4-(3,4-Difluorophenyl)butanoic acid

Description

Overview of Fluorinated Butanoic Acid Scaffolds in Organic and Medicinal Chemistry

Butanoic acid, a simple four-carbon carboxylic acid, and its derivatives are foundational scaffolds in organic chemistry. drugbank.comnih.gov Their incorporation into larger molecules can influence properties such as solubility and receptor binding. The strategic addition of fluorine atoms to the butanoic acid scaffold, often on an associated phenyl ring, significantly enhances its value in medicinal chemistry. drugbank.com This is because fluorine, with its high electronegativity and small size, can profoundly alter a molecule's physicochemical and pharmacological properties. nih.gov

Fluorination is a widely used strategy in drug design to:

Enhance Metabolic Stability: By replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation, the molecule's breakdown by enzymes can be blocked, thereby prolonging its therapeutic effect.

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance its absorption and distribution in the body.

Increase Binding Affinity: The polarized carbon-fluorine bond can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, leading to more potent biological activity.

An example of a fluorinated butanoic acid derivative used as a key intermediate is (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, which is instrumental in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. researchgate.netscispace.com This underscores the importance of fluorinated butanoic acid scaffolds in creating high-value pharmaceutical compounds.

Table 1: Physicochemical Properties of Representative Phenylbutanoic Acid Derivatives Note: Data for closely related compounds are provided to illustrate the impact of substitution on the phenylbutanoic acid scaffold.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Boiling Point (°C) |

| 3-(3,4-difluorophenyl)butanoic acid | C₁₀H₁₀F₂O₂ | 200.18 | Not available | 314.9±25.0 |

| 4-(4-nitrophenyl)butyric acid | C₁₀H₁₁NO₄ | 209.20 | 90-93 | 393.8±17.0 |

| 4-(3,4-dimethoxyphenyl)butyric acid | C₁₂H₁₆O₄ | 224.25 | 62-63 | 210 (at 6 mmHg) |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic Acid | C₁₅H₁₉F₂NO₄ | 315.31 | Not available | Not available |

This table is generated based on available data for related compounds to provide a comparative overview.

Significance of the 3,4-Difluorophenyl Moiety in Chemical Design

The 3,4-difluorophenyl group is a particularly interesting and valuable component in the design of bioactive molecules. The specific placement of two fluorine atoms on the phenyl ring creates a unique electronic profile that can significantly influence a molecule's interaction with its biological target.

The key advantages of incorporating a 3,4-difluorophenyl moiety include:

Specific Electrostatic Interactions: The two fluorine atoms create a strong dipole moment across the phenyl ring, which can lead to specific and favorable electrostatic interactions within a protein's binding site.

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Improved Selectivity and Potency: The distinct electronic and steric properties of the 3,4-difluorophenyl group can help to fine-tune the binding of a molecule to its intended target over other related proteins, leading to improved selectivity and potency.

The utility of the 3,4-difluorophenyl moiety is evident in a variety of therapeutic candidates. For example, compounds containing this group have shown promise as inhibitors of TNF-alpha production, which is relevant for inflammatory diseases. It is also a key feature in potent and selective Akt inhibitors developed for cancer therapy and in inhibitors of the PTP1B enzyme, a target for diabetes and obesity. drugbank.com Furthermore, this moiety has been incorporated into tyrosinase inhibitors with potential applications in cosmetics and medicine. nih.gov These examples demonstrate the broad applicability and strategic importance of the 3,4-difluorophenyl group in modern drug discovery and chemical biology.

Table 2: Examples of Bioactive Compounds Containing the 3,4-Difluorophenyl Moiety

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| 6-Nitroquinazolines | TNF-alpha production inhibition | Anti-inflammatory | |

| N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide | Tyrosinase inhibition | Cosmetics/Dermatology | nih.gov |

| Benzotriazole derivatives | PTP1B inhibition | Diabetes/Obesity | drugbank.com |

| Diaryl-furanones | COX-1/COX-2 inhibition | Anti-inflammatory | |

| Piperidine derivatives | Akt inhibition | Oncology |

Properties

IUPAC Name |

4-(3,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFMKSWYCLPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565334 | |

| Record name | 4-(3,4-Difluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136295-00-6 | |

| Record name | 4-(3,4-Difluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for 4-(3,4-Difluorophenyl)butanoic Acid and its Precursors

The construction of this compound can be achieved through various synthetic pathways, each with its own advantages and limitations. These routes often involve the formation of a key precursor, 4-(3,4-difluorophenyl)-4-oxobutanoic acid, followed by reduction.

Friedel-Crafts Acylation Strategies for Aryl Butanoic Acids

A primary and widely utilized method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as a cyclic anhydride or an acyl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comscience-revision.co.uk

A classic example that serves as a model for the synthesis of the precursor to this compound is the Haworth synthesis, which employs succinic anhydride as the acylating agent. wikipedia.org In this approach, 1,2-difluorobenzene would be acylated with succinic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The reaction proceeds through the generation of an acylium ion from the anhydride, which then attacks the electron-rich difluorobenzene ring. stackexchange.com Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring is deactivated, which can make the reaction more challenging compared to unsubstituted benzene. However, the reaction is driven forward by the formation of a stable ketone product. lscollege.ac.in The resulting 4-(3,4-difluorophenyl)-4-oxobutanoic acid is a key intermediate.

The keto-acid can then be reduced to the target compound, this compound, using standard reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). youtube.comalfa-chemistry.comannamalaiuniversity.ac.inbyjus.combyjus.comwikipedia.orgmasterorganicchemistry.com The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. wikipedia.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones formed from Friedel-Crafts acylation. annamalaiuniversity.ac.inwikipedia.org

| Reaction Step | Reagents and Conditions | Product | Reference |

| Friedel-Crafts Acylation | 1,2-Difluorobenzene, Succinic anhydride, AlCl₃ | 4-(3,4-Difluorophenyl)-4-oxobutanoic acid | wikipedia.orgwikipedia.org |

| Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound | youtube.comalfa-chemistry.comwikipedia.org |

Diazotization and Carboxylation Approaches for Fluorinated Phenyl Acids

An alternative approach to introduce the carboxylic acid moiety involves the diazotization of a suitable aniline precursor followed by a carbon-carbon bond-forming reaction. The Sandmeyer reaction, a well-established method for converting aryl diazonium salts to various functional groups, provides a conceptual basis for this strategy. wikipedia.orgnih.gov

In this context, 3,4-difluoroaniline would be the starting material. Diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. masterorganicchemistry.com While classic Sandmeyer reactions involve copper(I) salts to introduce halides or cyanide groups, modifications can be envisioned to form a carbon-carbon bond. wikipedia.orgnih.gov For instance, a reaction with a suitable four-carbon synthon containing a nucleophilic center could potentially lead to the butanoic acid chain. However, direct carboxylation of diazonium salts to form butanoic acids is not a standard transformation and may present synthetic challenges. A more plausible, albeit multi-step, route could involve a Sandmeyer-type reaction to introduce a group that can be later elaborated into the butanoic acid side chain.

Enantioselective Syntheses of Related Chiral Fluorinated Butanoic Acids

The synthesis of chiral fluorinated butanoic acids is of great interest, particularly for pharmaceutical applications. Several enantioselective strategies have been developed for related compounds, which could be adapted for the synthesis of chiral this compound.

One powerful method is the asymmetric hydrogenation of unsaturated precursors. For example, the enantioselective iridium-catalyzed hydrogenation of β,γ-unsaturated carboxylic acids has been shown to be highly effective for preparing chiral 4-alkyl-4-aryl butanoic acids. nih.gov This approach would involve the synthesis of a suitable unsaturated precursor, such as (E)-4-(3,4-difluorophenyl)but-3-enoic acid, which could then be hydrogenated using a chiral iridium catalyst to yield the desired enantiomer of this compound.

Another well-established strategy involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net For instance, pseudoephedrine can be used as a chiral auxiliary to direct the asymmetric alkylation of an enolate. nih.gov In this approach, the chiral auxiliary is first attached to a carboxylic acid derivative, and subsequent deprotonation and alkylation occur with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

| Enantioselective Method | Key Precursor | Key Transformation | Reference |

| Asymmetric Hydrogenation | (E)-4-(3,4-difluorophenyl)but-3-enoic acid | Iridium-catalyzed hydrogenation | nih.gov |

| Chiral Auxiliary | A suitable carboxylic acid derivative | Asymmetric alkylation | nih.gov |

Application of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a 3,4-difluorophenyl organometallic species with a suitable four-carbon electrophile.

For instance, a Grignard reagent or an organolithium species could be prepared from 1-bromo-3,4-difluorobenzene. This nucleophilic reagent could then react with an electrophile such as γ-butyrolactone or an ester of 4-halobutanoic acid. However, the reactivity of these organometallic reagents might lead to side reactions.

A more controlled approach involves the use of organocuprates, also known as Gilman reagents. wikipedia.orgchem-station.comchemistrysteps.com These reagents are generally less basic and more selective for 1,4-conjugate addition reactions. wikipedia.orgchem-station.com A plausible synthetic route would involve the 1,4-addition of a (3,4-difluorophenyl)cuprate to an α,β-unsaturated ester like ethyl but-2-enoate. This would form the desired carbon-carbon bond at the β-position, leading to a precursor that can be readily converted to this compound. The use of chiral ligands in conjunction with organocuprates can also lead to enantioselective addition. nih.gov

Zinc-mediated Reactions for Beta-Keto Ester Formation

Zinc-mediated reactions have emerged as a useful tool in organic synthesis, particularly for the formation of β-keto esters and their derivatives. While direct application to the synthesis of this compound is not prominently documented, the underlying principles suggest potential utility in constructing the carbon skeleton. These reactions often involve the use of zinc enolates or Reformatsky-type reagents. The Reformatsky reaction, for example, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. While typically used for β-hydroxy esters, modifications could potentially be explored for the synthesis of precursors to the target butanoic acid.

Derivatization Strategies for Structural Modification

The carboxylic acid functionality of this compound provides a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives with potentially altered physical, chemical, and biological properties.

Common derivatization strategies include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Reaction with amines in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. luxembourg-bio.com A one-step amidation of polyfluoroarenes has also been reported, which could be a relevant strategy for related compounds. nih.gov

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(3,4-difluorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Alpha-Halogenation: The α-carbon of the butanoic acid chain can be halogenated under acidic conditions to introduce a halogen atom. stackexchange.comlibretexts.orgpressbooks.publeah4sci.comaklectures.com This can be a useful step for further functionalization.

An example of derivatization is seen in the synthesis of amides and salts of the related compound, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, where the carboxylic acid was reacted with benzylamine to form the corresponding benzylammonium salt. jcu.cz

| Derivative | Reagents and Conditions | Potential Application |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄) | Pro-drugs, modification of solubility |

| Amides | Amine, Coupling agent (e.g., EDC) | Bioactive compounds, material science |

| 4-(3,4-Difluorophenyl)butan-1-ol | LiAlH₄ | Synthetic intermediate |

| α-Halo-4-(3,4-difluorophenyl)butanoic acid | X₂ (X = Cl, Br), Acid catalyst | Intermediate for further substitution |

Amidation Reactions to Yield Substituted Butanamides

The carboxylic acid functional group of this compound serves as a versatile handle for a variety of chemical transformations, most notably amidation reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a diverse range of substituted butanamides. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and typically requires the activation of the carboxylic acid.

A common strategy involves the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. luxembourg-bio.com A plethora of such reagents are available, allowing for the reaction to be tailored to the specific properties of the amine and the desired reaction conditions.

Standard coupling reagents and their activators include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.govpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The subsequent addition of an amine leads to the formation of the amide and a urea byproduct. To minimize side reactions and reduce racemization in the case of chiral amines, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. nih.govpeptide.com

Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents. luxembourg-bio.comfishersci.co.uk They react with the carboxylic acid to form an activated ester, which then readily reacts with the amine.

The general scheme for the amidation of this compound is depicted below:

Scheme 1: General amidation of this compound.

The choice of amine (R-NH₂) can be varied extensively, allowing for the synthesis of a large library of N-substituted 4-(3,4-difluorophenyl)butanamides. For instance, the synthesis of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has been reported, showcasing the utility of butanamide scaffolds in the development of new compounds. nih.gov While this example does not feature the difluoro substitution pattern, the underlying synthetic methodology is directly applicable.

Furthermore, derivatives of this compound, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, are key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin, which are used in the treatment of type 2 diabetes. mdpi.comresearchgate.net The synthesis of these complex molecules relies heavily on amide bond formation, highlighting the importance of this reaction for butanoic acid derivatives.

| Coupling Reagent System | Typical Reaction Conditions | Key Advantages |

|---|---|---|

| EDC/HOBt | Aprotic solvent (e.g., DMF, DCM), room temperature | Water-soluble byproduct, mild conditions |

| DCC/DMAP | Aprotic solvent (e.g., DCM), room temperature | High yields, effective for sterically hindered substrates |

| HATU/DIPEA | Aprotic solvent (e.g., DMF), room temperature | Fast reaction rates, low racemization |

| PyBOP | Aprotic solvent (e.g., DMF, DCM), room temperature | Reduced allergenicity compared to BOP, good for solid-phase synthesis |

Cyclization Reactions to Form Lactone Analogs

Lactones, or cyclic esters, are prevalent structural motifs in many natural products and pharmacologically active compounds. The butanoic acid chain of this compound provides a suitable backbone for the construction of γ-butyrolactone analogs, which are five-membered ring lactones. wikipedia.org The formation of a lactone from a carboxylic acid requires the presence of a hydroxyl group at an appropriate position in the carbon chain to facilitate intramolecular esterification.

Therefore, to synthesize a lactone analog from this compound, it must first be functionalized with a hydroxyl group, typically at the γ-position (C4). A plausible synthetic route would involve the hydroxylation of the carbon atom bearing the difluorophenyl group.

Once the γ-hydroxy acid precursor, 4-(3,4-difluorophenyl)-4-hydroxybutanoic acid, is obtained, intramolecular cyclization can be induced. This process is often acid-catalyzed and involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack from the γ-hydroxyl group. beilstein-journals.org

Scheme 2: Plausible route for the synthesis of 4-(3,4-difluorophenyl)-γ-butyrolactone.

Various methods have been developed for the synthesis of γ-lactones, including:

The stability of the resulting lactone ring is a significant driving force for the cyclization reaction. Five- and six-membered rings (γ- and δ-lactones) are generally the most thermodynamically stable and are therefore the most common. nih.gov

| Lactone Synthesis Method | Precursor Requirement | General Conditions |

|---|---|---|

| Acid-catalyzed Intramolecular Esterification | γ-hydroxy carboxylic acid | Acidic catalyst (e.g., H₂SO₄, TsOH), heat |

| Halolactonization | Unsaturated carboxylic acid (e.g., γ,δ-unsaturated) | Halogen source (e.g., I₂, NBS), base |

| Metal-catalyzed C-H activation/lactonization | Saturated carboxylic acid | Metal catalyst (e.g., Pd, Mn), oxidant |

Heterocyclic Compound Synthesis Utilizing Butanoic Acid Moieties

The carbon skeleton of butanoic acid derivatives serves as a valuable building block for the synthesis of various heterocyclic compounds. A particularly relevant transformation is the synthesis of pyridazinones, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms. This is typically achieved by the reaction of a 4-oxo-butanoic acid derivative with a hydrazine.

For this compound, this would necessitate the oxidation of the benzylic C4 position to a ketone, yielding 4-(3,4-difluorophenyl)-4-oxobutanoic acid. This 1,4-dicarbonyl compound can then undergo a cyclocondensation reaction with hydrazine or a substituted hydrazine.

A study on the closely related 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid demonstrated its successful conversion into various pyridazinone derivatives. nih.gov The reaction with hydrazine hydrate in boiling butanol yielded the corresponding 4,5-dihydropyridazin-3(2H)-one.

Scheme 3: Synthesis of a pyridazinone derivative from a 4-oxo-butanoic acid analog.

Applying this methodology to the difluoro analog, one can envision the synthesis of 6-(3,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid carbonyl, with subsequent dehydration to form the cyclic pyridazinone.

This synthetic strategy opens the door to a wide range of heterocyclic structures, as the resulting pyridazinone can be further modified. For example, the pyridazinone ring can be chlorinated and subsequently reacted with various nucleophiles to introduce further diversity. nih.gov This highlights the utility of the butanoic acid moiety as a scaffold for constructing more complex heterocyclic systems.

| Heterocycle | Butanoic Acid Precursor | Key Reagent | Reaction Type |

|---|---|---|---|

| Pyridazinone | 4-Oxo-butanoic acid | Hydrazine (H₂NNH₂) | Cyclocondensation |

| Substituted Pyridazinone | 4-Oxo-butanoic acid | Substituted Hydrazine (R-NHNH₂) | Cyclocondensation |

| Pyrrolidinone | 4-Amino-butanoic acid | - (Intramolecular amidation) | Cyclization |

Incorporation into Complex Molecular Architectures (e.g., Linkers)

The this compound structure is well-suited for use as, or as part of, a linker in such complex architectures. The butanoic acid provides a flexible four-carbon chain, a common feature in PROTAC linkers. nih.gov The carboxylic acid end can be readily functionalized, for example, through amidation, to attach it to the E3 ligase ligand. The difluorophenyl end can either be part of the linker itself or serve as a point of attachment for the warhead that targets the protein of interest.

While a specific PROTAC utilizing this compound as a linker has not been explicitly detailed in the reviewed literature, the structural components are highly analogous to those found in known PROTACs. Linkers in PROTACs are often composed of alkyl chains, polyethylene glycol (PEG) units, or a combination of both to achieve the desired length and solubility. nih.gov

The general structure of a PROTAC incorporating a butanoic acid-derived linker is shown below:

Figure 1: General structure of a PROTAC with a potential butanoic acid-derived linker.

The synthesis of such a molecule would involve the sequential coupling of the three components. For instance, the carboxylic acid of the linker could be coupled to an amine-functionalized E3 ligase ligand, followed by the attachment of the warhead to the other end of the linker.

| Linker Component | Function | Example from this compound |

|---|---|---|

| Alkyl Chain | Provides flexibility and appropriate length | - (CH₂)₃ - |

| Carboxylic Acid | Reactive handle for conjugation (e.g., to E3 ligase ligand) | - COOH |

| Difluorophenyl Group | Can modulate physicochemical properties and provide an attachment point | - C₆H₃F₂ |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic analysis is fundamental to the characterization of 4-(3,4-Difluorophenyl)butanoic acid, offering a non-destructive means to probe its atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of hydrogen atoms and their connectivity. For this compound, one would expect to observe distinct signals for the aromatic protons and the protons of the butanoic acid chain. The acidic proton of the carboxyl group often appears as a very broad singlet at a downfield chemical shift (typically >10 ppm) and may be exchangeable with D₂O. docbrown.info The signals for the aliphatic chain would appear as multiplets due to spin-spin coupling between adjacent non-equivalent protons. docbrown.info

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | broad singlet | 1H |

| Ar-H | 7.0 - 7.3 | multiplet | 3H |

| -CH₂-Ar | 2.6 - 2.8 | triplet | 2H |

| -CH₂-COOH | 2.3 - 2.5 | triplet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The aromatic region would show multiple signals due to the electronic effects of the fluorine substituents, and the aliphatic carbons would appear in the upfield region. docbrown.infochemicalbook.com

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 175 - 185 |

| C-F | 145 - 155 (with JC-F coupling) |

| C-Ar (quaternary) | 135 - 145 |

| C-H (aromatic) | 115 - 130 (with JC-F coupling) |

| C-Ar (aliphatic) | 30 - 40 |

| C-COOH | 30 - 35 |

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. wikipedia.org Since the two fluorine atoms on the phenyl ring are in different chemical environments (one at position 3, the other at position 4), they are expected to produce two distinct signals. These signals would likely appear as complex multiplets (doublet of doublets) due to coupling to each other (³JF-F) and to nearby aromatic protons (³JH-F and ⁴JH-F). wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. nih.govnih.gov

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |

|---|---|---|

| F at C-3 | -135 to -145 | Doublet of doublets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature of carboxylic acids is the extremely broad O-H stretching band resulting from strong intermolecular hydrogen bonding. docbrown.infospectroscopyonline.com

Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500-3300 | Very Broad, Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1500-1600 | Medium |

| C-F (Aryl Fluoride) | Stretch | 1100-1250 | Strong |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₀F₂O₂), the molecular weight is 200.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 200.

Carboxylic acids undergo characteristic fragmentation patterns. libretexts.org Common losses include the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45). libretexts.org A significant fragmentation pathway for many carboxylic acids is the McLafferty rearrangement, which would result in a prominent peak at m/z 60, corresponding to the ionized enol form of acetic acid. docbrown.info Other expected fragments would arise from cleavage of the alkyl chain and the stable difluorobenzyl cation or related radical cations.

Predicted Mass Spectrometry Fragments

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₀H₁₀F₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 183 | [C₁₀H₉F₂O]⁺ | Loss of •OH |

| 155 | [C₉H₉F₂]⁺ | Loss of •COOH |

| 127 | [C₇H₆F₂]⁺ | Benzylic cleavage |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods define molecular connectivity, X-ray crystallography provides unambiguous proof of structure by mapping atomic positions in a single crystal, revealing details about molecular conformation and intermolecular interactions in the solid state. Although no crystal structure for this compound itself has been reported in the crystallographic databases, analysis of closely related structures allows for well-founded predictions.

Carboxylic acids in the solid state almost invariably form hydrogen-bonded dimers. It is highly probable that this compound would crystallize to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. mdpi.com This interaction creates a characteristic eight-membered ring motif known as an R²₂(8) synthon.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. ebalbharati.in These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability, even though they are chemically identical. Polymorphism is a common phenomenon among carboxylic acids and their derivatives, arising from different possible packing arrangements and hydrogen-bonding networks in the solid state.

For instance, the well-known drug aspirin (B1665792) (acetylsalicylic acid) exists in multiple polymorphic forms where the molecules form identical hydrogen-bonded dimers, but these dimers pack differently relative to one another. wikipedia.org Another relevant example is 4-oxo-4-phenylbutanoic acid, which is known to exist in at least three different polymorphic forms, each with a different unit cell and packing arrangement. While no polymorphs of this compound have been documented, its structural similarity to other butanoic acid derivatives that exhibit polymorphism suggests that it could also potentially crystallize in multiple forms under different crystallization conditions.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the electronic structure and properties of molecules. These computational methods, rooted in quantum mechanics, allow for the detailed investigation of molecular characteristics that may be difficult or impossible to determine experimentally. For this compound, computational modeling, particularly using Density Functional Theory (DFT), offers a theoretical framework to understand its structural stability, chemical reactivity, and intramolecular interactions. Such studies are fundamental in predicting the behavior of the molecule and guiding further research.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis identifies the most probable bond lengths, bond angles, and dihedral angles. Theoretical calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict these parameters with high accuracy. nih.gov The optimized geometry is crucial as it represents the foundational state for all other subsequent computational analyses.

Vibrational frequency analysis is typically performed following geometry optimization. nih.gov This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. For this compound, this analysis helps in assigning the characteristic vibrational bands, including the C=O and O-H stretches of the carboxylic acid group, and the C-F stretches of the difluorophenyl ring. The study of the dimer form often reveals a significant red shift in the O-H stretching frequency, which is a clear indicator of strong intermolecular hydrogen bonding. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Dimeric Form) using DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.25 |

| C-O | 1.32 | |

| O-H | 0.98 | |

| C-F (para) | 1.35 | |

| C-F (meta) | 1.36 | |

| **Bond Angle (°) ** | O=C-O | 123.0 |

| C-C-C (alkyl chain) | 112.5 | |

| Dihedral Angle (°) | C-C-C-C (alkyl chain) | 178.5 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published data for this molecule is not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For this compound, the HOMO is typically localized on the difluorophenyl ring and the oxygen atoms of the carboxylic group, which are electron-rich regions. The LUMO is often distributed over the carbonyl carbon and the aromatic ring. Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attacks. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published data for this molecule is not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. mpg.dewisc.edu This method is invaluable for understanding hyperconjugative interactions, charge delocalization, and intramolecular charge transfer, which contribute to molecular stability. wisc.eduresearchgate.net

In NBO analysis, the interactions between filled "donor" orbitals and empty "acceptor" orbitals are examined. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and fluorine atoms (donors) and the antibonding orbitals (acceptors) of adjacent bonds (e.g., π(C=O) or σ(C-C)). These interactions indicate electron delocalization from the lone pairs into the antibonding orbitals, a stabilizing effect. The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of atomic charges than other methods. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. researchgate.net

Typically, regions of negative potential (shown in red and yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net In this compound, these areas are expected around the electronegative oxygen atoms of the carbonyl group. Regions of positive potential (shown in blue) indicate electron-deficient areas and are prone to nucleophilic attack; these are typically found around the acidic hydrogen atom of the carboxyl group and other hydrogen atoms. bhu.ac.inresearchgate.net The MEP map provides a comprehensive visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. wikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation, crystal packing, and biological activity. chemtools.orgmdpi.com The NCI method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.orgnih.gov

The results are typically displayed as three-dimensional isosurfaces, where the color of the surface indicates the nature and strength of the interaction. nih.gov

Blue surfaces represent strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis would be particularly useful for visualizing the strong hydrogen bonds in its dimeric form and identifying weaker intramolecular interactions that influence the conformation of the butanoic acid chain relative to the phenyl ring. mdpi.comresearchgate.net

Preclinical Investigations of Biological Activities and Molecular Mechanisms

In Vitro and Cellular Assays

No publicly available research data was found detailing the in vitro and cellular activities of 4-(3,4-Difluorophenyl)butanoic acid in the following areas.

Enzyme Inhibition Studies (e.g., COX enzymes, Histone Deacetylase (HDAC) activity, DPP-IV)

No studies were identified that investigated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, histone deacetylase (HDAC) enzymes, or dipeptidyl peptidase-IV (DPP-IV). While other short-chain fatty acids, such as butyrate and phenylbutyrate, have been studied for their role as HDAC inhibitors, this activity has not been documented for the difluorophenyl derivative. nih.govnih.govmdpi.comresearchgate.net Similarly, there is no available data on its potential to inhibit COX or DPP-IV enzymes. diabetesjournals.orgnih.govnih.govresearchgate.net

Receptor Binding and Modulation (e.g., GABA Receptor Subtypes, GPR43)

There is no scientific literature available describing the interaction of this compound with gamma-aminobutyric acid (GABA) receptor subtypes or G-protein coupled receptor 43 (GPR43). nih.govnih.govnews-medical.net GPR43 is a known receptor for short-chain fatty acids, but specific binding or modulation by this compound has not been reported. nih.govnih.govfrontiersin.org

Cellular Pathway Modulation (e.g., Gene Expression, Signal Transduction)

No research was found that details the effects of this compound on cellular pathways, including gene expression and signal transduction. nih.govresearchgate.net Investigations into how this compound might alter cellular signaling cascades have not been published.

DNA Interaction Studies (e.g., Intercalative and Groove Binding Modes)

Information regarding the potential for this compound to interact with DNA through intercalative or groove binding modes is not available in the current scientific literature.

In Vitro Biological Screening (e.g., Antimicrobial, Anti-inflammatory, Cytotoxic, Anti-leishmanial activities)

No in vitro screening data is available to characterize the potential biological activities of this compound. Specifically, there are no published reports on its:

Antimicrobial activity: nih.govnih.govmdpi.commdpi.com

Anti-inflammatory activity: mdpi.comnih.govcasi.org

In Vivo Preclinical Efficacy and Mechanism of Action in Animal Models

Consistent with the lack of in vitro data, no in vivo studies in animal models have been published regarding the preclinical efficacy or mechanism of action for this compound. nih.gov Therefore, its potential therapeutic effects and physiological impact remain uninvestigated in a preclinical setting.

Anti-inflammatory Potency

No specific studies detailing the anti-inflammatory potency of this compound were found.

Analgesic Activity

No specific studies detailing the analgesic activity of this compound were found.

Anticonvulsant Activity

No specific studies detailing the anticonvulsant activity of this compound were found.

Modulation of Biological Pathways in Animal Systems

No specific studies detailing the modulation of biological pathways in animal systems by this compound were found.

Structure Activity Relationship Sar Studies

Impact of Difluorophenyl Substitution Pattern on Biological Activity

The position of the fluorine atoms on the phenyl ring is a critical determinant of the biological activity of 4-(3,4-Difluorophenyl)butanoic acid and its analogs. The 3,4-difluoro substitution pattern creates a specific electronic and steric profile that influences how the molecule interacts with its biological targets. This substitution can affect the compound's lipophilicity, metabolic stability, and binding affinity to receptors or enzymes.

Alterations in the substitution pattern, such as moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro), can lead to significant changes in biological activity. For instance, the electron-withdrawing nature of the fluorine atoms at the 3 and 4 positions can modulate the pKa of the carboxylic acid group and influence hydrogen bonding interactions within a receptor's active site.

Role of the Butanoic Acid Chain Length and Functionality in Biological Efficacy

The butanoic acid side chain is another key structural feature that dictates the biological efficacy of this class of compounds. The length of the alkyl chain is crucial for optimal interaction with the target protein. Shortening or lengthening the four-carbon chain can lead to a decrease in activity, suggesting that the distance between the phenyl ring and the carboxylic acid group is finely tuned for biological recognition.

Furthermore, modifications to the carboxylic acid functionality can have a profound impact. For example, esterification or amidation of the carboxyl group can alter the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The presence of the acidic proton is often essential for direct interaction with key amino acid residues in the binding pocket of a target protein.

Stereochemical Influences on Activity (e.g., Chiral Centers)

The introduction of a chiral center into the butanoic acid chain can lead to stereoisomers (enantiomers) with distinct biological activities. For example, if a substituent is introduced at the α- or β-position of the butanoic acid chain, the resulting (R)- and (S)-enantiomers may exhibit different potencies. This stereoselectivity is a strong indicator of a specific, three-dimensional interaction with a chiral biological target, such as a receptor or enzyme active site. Often, one enantiomer will fit more snugly or make more favorable contacts within the binding site, leading to a higher affinity and greater biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules. rutgers.edu

Correlation of Physicochemical Descriptors with Biological Efficacy

In QSAR studies of this compound analogs, various physicochemical descriptors are calculated and correlated with their measured biological efficacy. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These include parameters like Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents on the phenyl ring. The difluoro substitution pattern significantly influences the electronic distribution of the molecule.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are often used to describe the size and shape of the molecule and its substituents. These are crucial for understanding how the compound fits into a binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) are key measures of a compound's lipophilicity, which affects its ability to cross biological membranes and interact with hydrophobic pockets in a receptor.

A typical QSAR model might take the form of a linear equation, such as:

log(1/C) = c1(logP) + c2(σ) + c3(Es) + k

where C is the concentration of the compound required to produce a specific biological effect, and c1, c2, c3, and k are constants determined by regression analysis. Such models can reveal that, for instance, increased hydrophobicity and specific electronic properties of the phenyl ring substituents are positively correlated with higher activity.

Pharmacophore Elucidation and Development

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. Pharmacophore models are developed based on the structures of a set of active compounds. For analogs of this compound, a pharmacophore model would typically include:

An aromatic ring feature, corresponding to the difluorophenyl group.

A hydrogen bond acceptor feature, represented by the carbonyl oxygen of the butanoic acid.

A negative ionizable feature, representing the deprotonated carboxylic acid.

Hydrophobic features, corresponding to the phenyl ring and the alkyl chain.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies are employed to visualize and understand its interaction with the active site of a target protein at an atomic level.

These studies can reveal specific amino acid residues that form key interactions with the ligand. For example, the carboxylic acid group of this compound might form a salt bridge with a positively charged arginine or lysine (B10760008) residue in the binding pocket. The difluorophenyl ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The fluorine atoms themselves may participate in specific interactions, such as hydrogen bonds or halogen bonds, with the protein backbone or side chains.

Preclinical Metabolic Fate and Pharmacokinetic Considerations

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic transformation of 4-(3,4-difluorophenyl)butanoic acid is anticipated to proceed through a series of well-characterized enzymatic reactions, primarily involving the butanoic acid side chain and potential modifications to the difluorophenyl ring.

A pivotal initial step in the metabolism of many carboxylic acids is their activation to a coenzyme A (CoA) thioester. This process is fundamental to their entry into various metabolic pathways. It is highly probable that this compound undergoes a similar activation.

This activation is catalyzed by acyl-CoA synthetases, forming 4-(3,4-difluorophenyl)butanoyl-CoA. This thioester is a key metabolic intermediate, priming the molecule for subsequent transformations. The formation of this CoA conjugate is analogous to the initial step in the metabolism of phenylbutyric acid, which is activated to phenylacetyl-CoA before further metabolism. drugbank.com

Once formed, the 4-(3,4-difluorophenyl)butanoyl-CoA can enter the fatty acid β-oxidation pathway. This catabolic spiral involves a sequence of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle. For this compound, this would lead to the formation of (3,4-difluorophenyl)acetyl-CoA. This resultant metabolite can then undergo further conjugation, for instance with amino acids like glutamine, prior to elimination. The metabolism of phenylbutyric acid to phenylacetylglutamine (B1677654) via β-oxidation and subsequent glutamine conjugation serves as a strong precedent for this pathway. drugbank.comresearchgate.net

Table 1: Putative Metabolic Pathway of this compound via Coenzyme A Conjugation and β-Oxidation

| Step | Substrate | Enzyme (Putative) | Product | Metabolic Pathway |

|---|---|---|---|---|

| 1 | This compound | Acyl-CoA Synthetase | 4-(3,4-Difluorophenyl)butanoyl-CoA | Activation |

| 2 | 4-(3,4-Difluorophenyl)butanoyl-CoA | Acyl-CoA Dehydrogenase | 4-(3,4-Difluorophenyl)crotonyl-CoA | β-Oxidation |

| 3 | 4-(3,4-Difluorophenyl)crotonyl-CoA | Enoyl-CoA Hydratase | β-Hydroxy-4-(3,4-difluorophenyl)butanoyl-CoA | |

| 4 | β-Hydroxy-4-(3,4-difluorophenyl)butanoyl-CoA | β-Hydroxyacyl-CoA Dehydrogenase | β-Keto-4-(3,4-difluorophenyl)butanoyl-CoA | |

| 5 | β-Keto-4-(3,4-difluorophenyl)butanoyl-CoA | Thiolase | (3,4-Difluorophenyl)acetyl-CoA + Acetyl-CoA | |

| 6 | (3,4-Difluorophenyl)acetyl-CoA | Glutamine N-acetyltransferase | (3,4-Difluorophenyl)acetylglutamine | Amino Acid Conjugation |

In parallel to the β-oxidation of the butanoic acid side chain, the difluorophenyl ring may undergo oxidative transformations, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Hydroxylation is a common Phase I metabolic reaction for aromatic rings. However, the presence of fluorine atoms on the phenyl ring significantly influences this process.

Studies on other fluorinated aromatic compounds have shown that fluorine substitution can block hydroxylation at the position of the fluorine atom. nih.govworktribe.com In the case of this compound, the fluorine atoms at positions 3 and 4 would sterically and electronically hinder hydroxylation at these sites. Therefore, any potential hydroxylation would likely occur at the available ortho positions (2 or 5) on the phenyl ring. The resulting hydroxylated metabolites could then undergo further Phase II conjugation reactions, such as glucuronidation, to enhance their water solubility and facilitate excretion.

It is also noteworthy that in some instances, fluorinated compounds have been observed to be inhibitory towards CYP enzymes, which could affect not only their own metabolism but also that of co-administered drugs. nih.govworktribe.com

Elimination Pathways in Animal Models

Based on the metabolic pathways of analogous compounds, the primary route of elimination for this compound and its metabolites in animal models is expected to be renal excretion. Following biotransformation in the liver and potentially other tissues, the resulting more polar metabolites, such as (3,4-difluorophenyl)acetylglutamine and potential glucuronide conjugates of hydroxylated forms, would be transported to the kidneys for excretion in the urine.

For phenylbutyric acid, approximately 80-100% of the administered dose is excreted by the kidneys within 24 hours as phenylacetylglutamine. drugbank.com A similar high percentage of renal clearance can be anticipated for the metabolites of this compound. The efficiency of this elimination will depend on the rate of metabolic conversion to water-soluble products.

Potential for Interference with Endogenous Metabolic Processes (e.g., Lipid Metabolism)

Given that this compound is structurally related to fatty acids and is predicted to be metabolized via β-oxidation, there is a potential for it to interfere with endogenous lipid metabolism. The introduction of a xenobiotic that utilizes the fatty acid oxidation machinery could competitively inhibit the metabolism of natural fatty acids.

Furthermore, some studies on other phenylbutyrate derivatives have indicated that they can interfere with the metabolism of carbohydrates and lipids. researchgate.net This interference can lead to the formation of unusual metabolites resulting from the intersection of xenobiotic and endogenous metabolic pathways. While direct evidence for this compound is lacking, its structural similarity to compounds known to affect lipid homeostasis suggests that such interactions are plausible.

Medicinal Chemistry and Drug Discovery Perspectives

4-(3,4-Difluorophenyl)butanoic Acid as a Key Synthetic Intermediate in Pharmaceutical Development

The difluorophenyl moiety of this compound imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. This has led to its extensive use as a foundational building block in the development of novel drugs. arborpharmchem.commediffpharma.com Its utility spans the creation of complex chiral molecules and diverse heterocyclic systems, highlighting its versatility in medicinal chemistry.

Building Block for Chiral Amino Acid Derivatives

A significant application of this compound lies in its role as a precursor for the synthesis of chiral β-amino acid derivatives. These chiral amino acids are crucial components of various peptidomimetic drugs. For instance, the trifluorinated analogue, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type 2 diabetes. researchgate.netresearchgate.netnih.gov The synthesis often involves stereoselective methods to obtain the desired enantiomerically pure amino acid, which is critical for the drug's efficacy and safety. researchgate.netresearchgate.net The difluorophenyl group in these structures plays a pivotal role in the molecule's interaction with the target enzyme.

Precursor for Advanced Heterocyclic Scaffolds

The butanoic acid chain of this compound provides a reactive handle for the construction of various heterocyclic ring systems. These heterocyclic scaffolds are central to the structure of many biologically active compounds. For example, derivatives of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid have been utilized to synthesize pyridazinone and other heterocyclic structures with potential antimicrobial and anti-inflammatory activities. mdpi.comresearchgate.net The ability to readily cyclize the butanoic acid derivative into different ring systems allows for the generation of diverse chemical libraries for drug screening and the development of novel therapeutic agents. mdpi.com

Scaffold Design and Optimization for Target-Specific Agents

The inherent structural features of this compound make it an attractive scaffold for designing and optimizing drugs that target specific enzymes and receptors. The difluorophenyl group can be strategically positioned to interact with key residues in the active site of a target protein, while the butanoic acid portion allows for the introduction of various functional groups to fine-tune the compound's pharmacological profile.

Development of Enzyme Inhibitors (e.g., DPP-IV, COX-2)

The this compound scaffold has been instrumental in the development of potent and selective enzyme inhibitors.

DPP-IV Inhibitors: As mentioned earlier, derivatives of this scaffold are key components of DPP-IV inhibitors like Sitagliptin. mdpi.comnih.gov The difluorophenyl group fits into a specific hydrophobic pocket of the DPP-IV enzyme, contributing to the high binding affinity and selectivity of the inhibitor. nih.govwikipedia.org The development of these inhibitors has been a significant advancement in the treatment of type 2 diabetes. researchgate.net

COX-2 Inhibitors: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. wikipedia.orgnih.gov The difluorophenyl moiety is a common feature in several selective COX-2 inhibitors. The design of these inhibitors often involves incorporating the difluorophenyl group into a core scaffold that mimics the structure of the natural substrate, arachidonic acid. wikipedia.orgdntb.gov.ua The selectivity for COX-2 over the COX-1 isoform is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.orgresearchgate.net Research has shown that specific structural modifications to the scaffold can enhance this selectivity. nih.gov

Modulators of Receptors (e.g., GPR43)

Beyond enzyme inhibition, derivatives of this compound have been explored as modulators of G protein-coupled receptors (GPCRs), such as GPR43. nih.gov GPR43, also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids and is involved in various physiological processes, including immune response and metabolic regulation. nih.govnih.gov Synthetic agonists and inverse agonists of GPR43 containing the difluorophenylbutanoic acid core have been developed to study the receptor's function and explore its therapeutic potential in conditions like metabolic disorders. nih.gov

Strategies for Enhancing Bioavailability and Selectivity through Structural Modification

A key aspect of modern drug design is the optimization of a lead compound's pharmacokinetic and pharmacodynamic properties. For derivatives of this compound, several strategies are employed to enhance their bioavailability and target selectivity.

Structural modifications are central to improving these parameters. For instance, in the context of COX-2 inhibitors, the introduction of specific substituents on the phenyl ring or modification of the butanoic acid side chain can significantly impact selectivity for COX-2 over COX-1. nih.gov The geometry of the molecule and the nature of the substituents can influence how the inhibitor fits into the active site of the enzyme. nih.gov

Lack of Publicly Available Research on this compound in Prodrug and Linker Chemistry

Despite a comprehensive review of scientific literature and patent databases, no specific research or applications detailing the use of the chemical compound This compound in the fields of prodrug design or linker chemistry have been identified.

Extensive searches have been conducted to locate studies or patents that describe the synthesis, evaluation, or application of this particular molecule as a component of a prodrug or as a linker in drug conjugates, such as antibody-drug conjugates (ADCs). The search results did not yield any relevant information that would allow for a detailed discussion on its role in these specific medicinal chemistry strategies.

While the broader class of phenylbutanoic acid derivatives has been explored in various therapeutic contexts, and the use of fluorinated compounds in drug design is a well-established strategy to modulate physicochemical and pharmacokinetic properties, the specific compound This compound does not appear in the public domain in connection with prodrug or linker technologies.

Therefore, it is not possible to provide an article on the "Role in Prodrug Design and Linker Chemistry" for this compound as there is no available data to support such a discussion.

Emerging Research Avenues and Future Directions

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical chemistry. For 4-(3,4-difluorophenyl)butanoic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of renewable starting materials, eco-friendly solvents, and catalytic methods to minimize waste and energy consumption. rsc.orgmdpi.com For instance, chemo-enzymatic catalytic cascades, which utilize enzymes to perform specific transformations under mild conditions, offer a promising avenue for the synthesis of aromatic carboxylic acids. rsc.org

Domino Reactions: Designing one-pot domino reactions, where multiple bond-forming events occur sequentially without the need for isolating intermediates, can significantly improve efficiency. acs.org Research into base-promoted domino reactions for the synthesis of functionalized aromatic acids from bio-sourced precursors could be adapted for derivatives of this compound. acs.org

Catalytic Innovations: The exploration of novel catalysts, such as palladium-based systems for carbonylation reactions, could provide more direct and atom-economical routes to aromatic carboxylic acids and their derivatives. researchgate.net

A comparative table of traditional versus emerging synthetic approaches is presented below:

| Feature | Traditional Synthesis | Emerging Methodologies |

| Starting Materials | Often petroleum-based | Increasingly bio-based and renewable rsc.orgacs.org |

| Solvents | Often hazardous organic solvents | Greener alternatives, including water mdpi.com |

| Reaction Steps | Multi-step, requiring isolation of intermediates | One-pot, cascade, or domino reactions rsc.orgacs.org |

| Catalysis | Stoichiometric reagents | Catalytic amounts of reagents (e.g., enzymes, metals) rsc.orgresearchgate.net |

| Waste Generation | Higher | Minimized |

| Energy Consumption | Often requires harsh reaction conditions | Milder reaction conditions (e.g., ambient temperature) rsc.org |

Deeper Elucidation of Molecular Mechanisms of Action for Identified Biological Activities

While preliminary studies may indicate potential biological activities for this compound, a thorough understanding of its molecular mechanisms of action is essential for its development as a therapeutic agent. Future research will need to delve into the specific cellular and molecular pathways modulated by this compound.

Potential avenues for investigation include:

Anti-inflammatory Pathways: Given the known anti-inflammatory properties of many phenylalkanoic acids, a key area of research will be to investigate the effect of this compound on key inflammatory mediators. This could involve studying its impact on the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.govresearchgate.net Additionally, its effects on pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) should be explored. nih.gov

Enzyme Inhibition: The compound could be screened against a panel of enzymes to identify specific targets. For example, its potential to inhibit tumor necrosis factor-α converting enzyme (TACE), a key enzyme in the release of the pro-inflammatory cytokine TNF-α, could be investigated. nih.gov

Receptor Binding Assays: Determining if this compound binds to specific cellular receptors is crucial. This can be achieved through comprehensive receptor screening programs.

The following table outlines potential molecular targets and the methods to investigate them:

| Potential Molecular Target | Investigational Method | Potential Outcome |

| NF-κB Signaling Pathway | Western Blot, Reporter Gene Assays | Elucidation of anti-inflammatory mechanism researchgate.net |

| Cyclooxygenase (COX) Enzymes | Enzyme Inhibition Assays | Identification as a potential NSAID-like compound |

| Lipoxygenase (LOX) Enzymes | Enzyme Inhibition Assays | Understanding of its role in leukotriene synthesis modulation |

| TNF-α Convertase (TACE) | Enzyme Inhibition Assays | Potential as a novel anti-inflammatory agent nih.gov |

| Histone Deacetylases (HDACs) | Enzyme Inhibition Assays | Exploration of potential anticancer activity nih.gov |

Advanced Computational Modeling for Predictive Activity and ADME Properties

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict the properties of a compound before it is synthesized, thereby saving time and resources. For this compound, computational modeling can provide valuable insights into its potential as a drug candidate.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities. This can guide the design of more potent derivatives.

ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its success as a drug. Computational tools can be used to estimate properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. researchgate.net

Molecular Docking: If a specific biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound to the target's active site. This can provide a structural basis for its mechanism of action and guide further optimization.

A summary of key ADME properties and the computational tools used to predict them is provided below:

| ADME Property | Computational Tool/Method | Importance in Drug Development |

| Absorption | Caco-2 permeability models, logP/logD prediction nih.gov | Predicts oral bioavailability |

| Distribution | Plasma protein binding prediction, blood-brain barrier permeability models nih.gov | Determines where the drug goes in the body |

| Metabolism | Cytochrome P450 (CYP) inhibition and substrate prediction models | Predicts drug half-life and potential for drug interactions |

| Excretion | Prediction of renal and hepatic clearance | Determines how the drug is eliminated from the body |

| Toxicity | Ames mutagenicity prediction, cardiotoxicity (hERG) prediction | Early identification of potential safety issues |

Investigation of Stereoisomer-Specific Biological Activities and Applications

The presence of a chiral center in a molecule can lead to the existence of stereoisomers (enantiomers and diastereomers), which can have significantly different biological activities. nih.gov While this compound itself is not chiral, many of its derivatives, particularly those with substitutions on the butanoic acid chain, can be.

Future research in this area should include:

Stereoselective Synthesis: The development of synthetic methods to produce individual stereoisomers in high purity is a prerequisite for studying their specific biological activities.

Chiral Separation: For racemic mixtures, the development of efficient chiral separation techniques, such as chiral chromatography, is necessary to isolate the individual enantiomers.

Comparative Biological Evaluation: Once isolated, the individual stereoisomers should be evaluated in a range of biological assays to determine if one isomer is more active or has a different pharmacological profile than the other(s). This is crucial as sometimes one enantiomer is responsible for the therapeutic effect while the other may be inactive or even contribute to side effects.

The importance of stereochemistry in drug action is well-established, and a thorough investigation of the stereoisomer-specific properties of derivatives of this compound will be essential for their potential development as safe and effective therapeutic agents.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 4-(3,4-Difluorophenyl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling a fluorinated aryl halide with a butanoic acid precursor via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. Fluorine’s electron-withdrawing nature necessitates optimized reaction temperatures (e.g., 80–100°C) and base selection (e.g., KCO) to enhance electrophilicity of the aryl ring . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict anhydrous conditions due to moisture sensitivity of intermediates .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : NMR detects aromatic protons (δ 7.2–7.8 ppm, splitting patterns reflect fluorine coupling), while NMR confirms fluorination positions (δ -130 to -140 ppm for meta/para-F) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and retention time consistency.

- Mass Spectrometry : ESI-MS in negative mode identifies the molecular ion [M-H] at m/z 214.1 (calculated for CHFO) .

Advanced Research Questions

Q. What role does the difluorophenyl moiety play in the biological activity of this compound, and how can structure-activity relationships (SAR) be optimized for enzyme inhibition?

- Methodological Answer : The 3,4-difluorophenyl group enhances metabolic stability and hydrophobic interactions in enzyme binding pockets. SAR studies suggest substituting the butanoic acid chain with bioisosteres (e.g., tetrazoles) improves solubility while retaining inhibitory potency against targets like soluble epoxide hydrolase (sEH) . Fluorine’s para position is critical for π-π stacking with aromatic residues (e.g., Tyr in sEH), as shown in docking simulations using Schrödinger Suite .

Q. How do solvent polarity and pH affect the solubility and reactivity of this compound in aqueous versus organic reaction systems?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water (logP ~2.5) but dissolves in DMSO or methanol. Adjusting pH to >6 (deprotonated carboxylate) enhances aqueous solubility, relevant for in vitro assays .

- Reactivity : In acidic conditions (pH <4), the protonated carboxylate facilitates electrophilic aromatic substitution (e.g., nitration), while basic conditions favor nucleophilic acyl substitutions (e.g., esterification) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Common impurities include dehalogenated byproducts (e.g., monofluoro derivatives) and oxidation products (e.g., ketones). Ultra-HPLC (UHPLC) with PDA detection (λ = 254 nm) coupled with charged aerosol detection (CAD) improves sensitivity for non-chromophoric impurities. Method validation follows ICH Q2(R1) guidelines, with LOQ <0.1% .

Data Contradictions and Resolution

- Synthetic Routes : uses dichlorophenyl analogs, but fluorinated analogs require milder conditions due to fluorine’s stronger electron-withdrawing effects. Researchers must validate reaction parameters (e.g., catalyst loading) for fluorine-specific systems .

- Biological Activity : While highlights sEH inhibition for dichlorophenyl analogs, fluorinated derivatives may exhibit divergent binding kinetics due to smaller atomic size and higher electronegativity. Comparative IC assays are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.